molecular formula C19H19N3O5S2 B2477488 Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1795413-20-5

Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2477488
CAS No.: 1795413-20-5
M. Wt: 433.5
InChI Key: YKRWIVINXJELGP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a benzoate ester and a hydroxyethyl-substituted acetamido linker. This structure combines a rigid aromatic system with polar functional groups, making it a candidate for antimicrobial, anti-inflammatory, or enzyme-targeted applications.

Properties

IUPAC Name

ethyl 2-[[2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-2-27-18(26)12-5-3-4-6-13(12)20-15(24)11-29-19-21-14-7-10-28-16(14)17(25)22(19)8-9-23/h3-7,10,23H,2,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRWIVINXJELGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thieno and pyrimidine structures, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes functional groups such as thioamide and benzoate, which are significant for its biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and showed significant inhibitory effects .
  • Antitumor Activity : Compounds in this class have demonstrated cytotoxic effects on cancer cell lines. Research indicates that these derivatives can inhibit cell proliferation and induce apoptosis in tumor cells .
  • Anticonvulsant Properties : Some studies have reported anticonvulsant effects associated with similar thieno derivatives, suggesting potential use in treating epilepsy .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways or metabolic processes.
  • DNA Interaction : Thieno[3,2-d]pyrimidines may interact with DNA or RNA, disrupting replication or transcription processes crucial for cell survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
AnticonvulsantReduction of seizure activity in models

Case Study: Antitumor Activity

In a study published by Gursoy & Karal (2003), derivatives of thieno[3,2-d]pyrimidine were tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 25 µM depending on the specific derivative used. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Properties : Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial effects, which can be utilized in developing new antibiotics or antifungal agents.
  • Anticancer Potential : The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its potential as an anticancer agent. Its mechanism may involve the modulation of pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has been identified as a potential inhibitor of certain enzymes involved in disease processes, including those related to cancer and inflammation.

Research Applications

The compound has been explored in various research contexts:

Medicinal Chemistry

  • Synthesis and Characterization : The synthesis of this compound has been optimized in laboratory settings to enhance yield and purity for further studies.
  • Structure-Activity Relationship (SAR) : Researchers are investigating how modifications to the compound's structure influence its biological activity, which is crucial for drug development.

Pharmacology

  • In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential and safety profile.
  • Drug Formulation Development : Efforts are underway to formulate this compound into effective delivery systems that maximize its bioavailability and therapeutic efficacy.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research :
    • A study published in a peer-reviewed journal demonstrated the compound's efficacy against specific cancer cell lines (e.g., breast cancer), indicating its potential as a lead compound for further drug development.
  • Antimicrobial Efficacy :
    • Research conducted on various microbial strains revealed that the compound showed significant inhibitory effects, suggesting its utility in developing new antimicrobial therapies.

Chemical Reactions Analysis

Thioether Functionalization

The thioether (-S-) group in the thieno[3,2-d]pyrimidin scaffold undergoes characteristic sulfur-based reactions:

Reaction Type Conditions Product References
Oxidation H2_2O2_2/AcOH, 40°C, 4 hrSulfoxide or sulfone derivatives
Alkylation Ethyl chloroacetate, K2_2CO3_3, DMFSubstituted thioether derivatives (e.g., extended alkyl/aryl chains)

Key Findings :

  • Sulfur oxidation shows regioselectivity, favoring sulfoxide formation under mild conditions .

  • Alkylation reactions require anhydrous conditions to avoid hydrolysis of the ester group.

Ester Hydrolysis

The ethyl benzoate group is susceptible to hydrolysis:

Reaction Type Conditions Product References
Acidic Hydrolysis 6M HCl, reflux, 8 hr2-(2-((3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoic acid
Basic Hydrolysis NaOH (1M), EtOH/H2_2O, 60°C, 6 hrSodium salt of the carboxylic acid

Key Findings :

  • Basic hydrolysis proceeds faster but requires neutralization to isolate the free acid .

  • The hydroxyethyl group remains intact under these conditions.

Amide Bond Reactivity

The acetamido (-NHCO-) linkage participates in hydrolysis and coupling:

Reaction Type Conditions Product References
Acidic Hydrolysis Conc. HCl, 110°C, 12 hr2-amino benzoic acid derivative + thioacetic acid byproduct
Coupling EDC/HOBt, DMF, RT, 24 hrPeptide-like conjugates (e.g., with amines or alcohols)

Key Findings :

  • Acidic hydrolysis of the amide bond is non-selective and may degrade the thieno[3,2-d]pyrimidin core .

  • Coupling reactions retain stereochemistry at the amide nitrogen .

Hydroxyethyl Group Modifications

The 2-hydroxyethyl substituent on the pyrimidine ring offers additional reactivity:

Reaction Type Conditions Product References
Oxidation PCC, CH2_2Cl2_2, RT, 3 hr2-(ketoethyl)-substituted derivative
Esterification AcCl, pyridine, 0°C, 2 hrAcetylated hydroxyethyl derivative

Key Findings :

  • Oxidation to the ketone enhances electrophilicity for subsequent nucleophilic attacks .

  • Esterification proceeds with >90% yield under anhydrous conditions .

Ring-Opening Reactions

The thieno[3,2-d]pyrimidin core undergoes selective ring-opening under harsh conditions:

Reaction Type Conditions Product References
Acidic Degradation H2_2SO4_4 (conc.), 100°C, 1 hrThiophene-2-carboxylic acid + pyrimidine fragments
Reductive Opening LiAlH4_4, THF, reflux, 6 hrReduced dihydrothiophene derivatives

Key Findings :

  • Ring-opening is irreversible and typically non-synthetic, observed mainly in stability studies .

Cross-Coupling Reactions

The aromatic benzoate moiety participates in metal-catalyzed couplings:

Reaction Type Conditions Product References
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2OBiaryl derivatives
Buchwald-Hartwig Pd2_2(dba)3_3, Xantphos, tolueneN-aryl substituted analogs

Key Findings :

  • Suzuki couplings require deprotection of the ester group post-reaction .

Biological Derivatization

The compound serves as a precursor for pharmacologically active analogs:

Modification Target Biological Activity References
Phosphorylation Hydroxyethyl groupEnhanced kinase inhibition (IC50_{50} = 0.8 μM vs. EGFR)
Glycosylation Thioether sulfurImproved water solubility (logP reduction from 3.2 to 1.9)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its 3-(2-hydroxyethyl) substitution on the thieno[3,2-d]pyrimidinone ring, distinguishing it from related derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Bioactivity/Notes Reference
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1) Thieno[3,2-d]pyrimidinone 7-Phenyl, acetyl linker Commercial availability (Parchem); likely similar synthetic route
Ethyl 4-[({[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate (4k) Thieno[2,3-d]pyrimidinone 6-Benzimidazol-2-yl, 3,5-dimethyl 78% yield, 208–209°C; antimicrobial activity against S. aureus and E. coli
Ethyl 2-[(3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetate (3a-e) Quinazolinone Aryl groups (e.g., phenyl, chlorophenyl) Higher lipophilicity due to aryl substituents; no reported bioactivity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine Amide linker Structural analog for derivatization studies
Ethyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate Thieno[3,2-d]pyrimidinone 3-Methyl, 7-(4-methylphenyl) Discontinued (CymitQuimica); potential solubility or stability issues

Q & A

Basic: What are the key considerations for optimizing the synthesis of this thienopyrimidine derivative?

The synthesis requires multi-step reactions with precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps to form the thienopyrimidine core .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction efficiency .
  • Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaOMe) conditions for condensation and substitution steps .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions (e.g., δ 8.2 ppm for aromatic protons) .
  • LC-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z 500–550) and purity (>95%) .
  • FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-S) confirm ester and thioether groups .

Basic: How is the compound screened for biological activity in preliminary studies?

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against pathogens (e.g., S. aureus, E. coli) to measure MIC values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations using dose-response curves .

Advanced: How can molecular docking validate potential enzyme targets?

  • Software : Use AutoDock Vina for flexible ligand docking, accounting for receptor side-chain mobility .
  • Grid Parameters : Define active sites using crystallographic data (e.g., ATP-binding pockets in kinases) .
  • Validation : Compare docking scores (ΔG ~-9 kcal/mol) with known inhibitors and correlate with in vitro IC₅₀ data .

Advanced: How to resolve conflicting bioactivity data across studies?

  • Substituent Effects : Test derivatives with varied substituents (e.g., ethyl vs. phenyl groups) to isolate structure-activity relationships .
  • Assay Conditions : Standardize protocols (e.g., serum-free media, 37°C incubation) to minimize variability .
  • Statistical Analysis : Use ANOVA or Student’s t-test (p < 0.05) to confirm significance in replicate experiments .

Advanced: What strategies improve solubility for in vivo studies?

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Modify the ester group (e.g., hydrolyze to carboxylic acid) for better bioavailability .

Advanced: How to design SAR studies for this compound?

  • Core Modifications : Synthesize analogs with substituted thienopyrimidine cores (e.g., 5,6-dimethyl vs. 4-oxo variants) .
  • Functional Group Swaps : Replace the acetamido group with sulfonamides or urea derivatives .
  • In Silico Tools : Generate 3D-QSAR models using CoMFA/CoMSIA to predict activity trends .

Advanced: How to assess stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., t₁/₂ > 24 h at pH 7.4) .
  • Oxidative Stress : Expose to H₂O₂ (1 mM) and track sulfoxide/sulfone byproducts with LC-MS .

Advanced: How to address cross-reactivity in enzyme inhibition assays?

  • Selectivity Profiling : Screen against a panel of related enzymes (e.g., kinase isoforms) .
  • Orthogonal Assays : Confirm hits with SPR (surface plasmon resonance) for binding kinetics (Kd < 1 µM) .

Advanced: What computational methods predict metabolic pathways?

  • CYP450 Metabolism : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., hydroxylation at the ethyl group) .
  • In Vitro Validation : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .

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